2alpha-(2'-Cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is a chemical compound with the molecular formula C21H31NO2. It is known for its unique structure, which includes a tropane ring system, a cyclopentyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tropinone with cyclopentylmagnesium bromide to form a cyclopentyl-substituted tropane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group.
Industrial Production Methods
Industrial production of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2’-Cyclopentyl-2’-phenyl-2’-methoxyethoxy)tropane
- 2-(2’-Cyclopentyl-2’-phenyl-2’-ethoxyethoxy)tropane
- 2-(2’-Cyclopentyl-2’-phenyl-2’-propoxyethoxy)tropane
Uniqueness
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
163526-71-4 |
---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3 |
InChI Key |
JFAVRSZLHCCUEK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Synonyms |
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer 2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane 2alpha-DHET 2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane beta-PCT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.